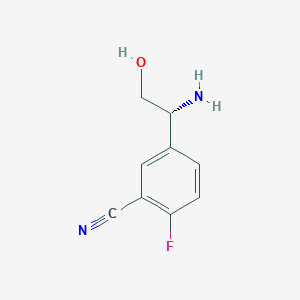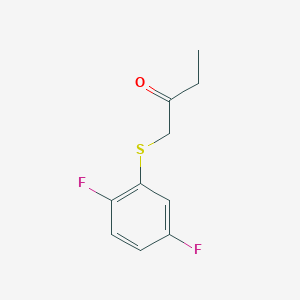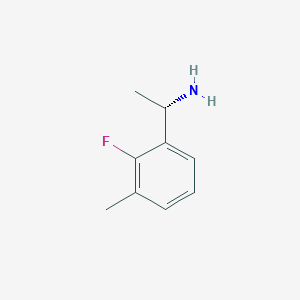![molecular formula C12H16FNO3 B13566039 tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)
tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-fluoro-3-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-(carboxymethyl)phenyl)carbamate.
Reduction: Formation of 4-fluoro-3-(hydroxymethyl)aniline.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the role of carbamates in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Carbamates are known to inhibit certain enzymes, and this compound can be explored for its inhibitory activity against specific targets.
Industry: In the industrial sector, tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt normal enzymatic functions and affect various biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
- tert-Butyl (3-fluoro-4-(hydroxymethyl)phenyl)(methyl)carbamate
Comparison:
- tert-Butyl carbamate: Lacks the fluorine and hydroxymethyl groups, making it less versatile in certain chemical reactions.
- tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with the hydroxymethyl group in a different position, which can affect its reactivity and interactions.
- tert-Butyl (3-fluoro-4-(hydroxymethyl)phenyl)(methyl)carbamate: Contains an additional methyl group, which can influence its chemical properties and applications.
The unique combination of the tert-butyl, fluorine, and hydroxymethyl groups in tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate makes it distinct and valuable for various applications.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
HTIGXWGSSZSWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)
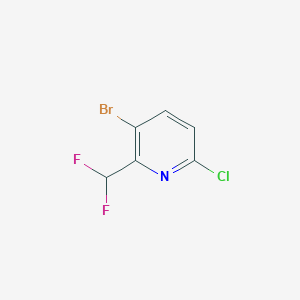

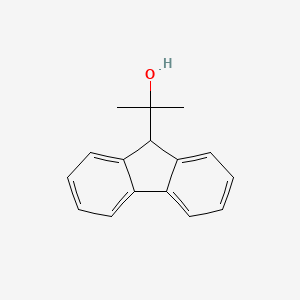

![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
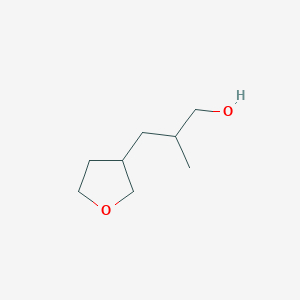
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)
